molecular formula C11H13BrO B1289314 1-Bromo-4-(cyclopentyloxy)benzene CAS No. 30752-30-8

1-Bromo-4-(cyclopentyloxy)benzene

Cat. No. B1289314
CAS RN: 30752-30-8
M. Wt: 241.12 g/mol
InChI Key: DWMSXAAIGFYBGC-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

A mixture of 4-bromophenol (40 g, 231 mmol), cyclopentylbromide (50 ml, 462 mmol), NaOH (18.5 g, 462 mmol) and DMF (150 mL) was stirred at 100° C. for 13.5 h, poured into water (300 mL) and extracted with t-BuOMe (4×100 mL). The combined organic extracts were washed with water (2×100 mL), brine, dried (Na2SO4), concentrated and distilled in vacuo to yield the sub-title compound (46.4 g, 94%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9]1(Br)[CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].CN(C=O)C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
18.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 13.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with t-BuOMe (4×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
13.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.